[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 1095273-25-8
VCID: VC5183700
InChI: InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3/t22-,24?/m0/s1
SMILES: CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H23NO3S
Molecular Weight: 393.5

[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate

CAS No.: 1095273-25-8

Cat. No.: VC5183700

Molecular Formula: C23H23NO3S

Molecular Weight: 393.5

* For research use only. Not for human or veterinary use.

[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate - 1095273-25-8

Specification

CAS No. 1095273-25-8
Molecular Formula C23H23NO3S
Molecular Weight 393.5
IUPAC Name [(2S)-1-tritylaziridin-2-yl]methyl methanesulfonate
Standard InChI InChI=1S/C23H23NO3S/c1-28(25,26)27-18-22-17-24(22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3/t22-,24?/m0/s1
Standard InChI Key JBKFOXMTDCBVBA-OWJIYDKWSA-N
SMILES CS(=O)(=O)OCC1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Nomenclature

The compound is systematically named [(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate, with the molecular formula C₂₃H₂₃NO₃S and a molecular weight of 393.5 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is [(2S)-1-tritylaziridin-2-yl]methyl methanesulfonate, reflecting the presence of a triphenylmethyl (trityl) group and a methanesulfonate ester .

Stereochemical Configuration

The (2S) designation indicates the S-configuration at the second carbon of the aziridine ring, a critical feature influencing its reactivity and biological activity . The trityl group at the nitrogen atom serves as a steric and electronic protective moiety, while the methanesulfonate group enhances electrophilicity at the adjacent carbon .

Structural Depiction

The compound’s structure comprises:

  • A three-membered aziridine ring (C₂N).

  • A triphenylmethyl (trityl) group attached to the nitrogen.

  • A methanesulfonate ester (-OSO₂CH₃) at the C2 position.

The SMILES notation CS(=O)(=O)OC[C@@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 and InChI key JBKFOXMTDCBVBA-OWJIYDKWSA-N confirm the stereochemistry and connectivity .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The primary synthesis route involves the reaction of (S)-(1-tritylaziridin-2-yl)methanol with methanesulfonyl chloride under controlled conditions :

Reaction Scheme:

(S)-(1-Tritylaziridin-2-yl)methanol+MsClEt3N, CH2Cl2-78°C to 20°C[(2S)-1-Tritylaziridin-2-yl]methyl methanesulfonate+HCl\text{(S)-(1-Tritylaziridin-2-yl)methanol} + \text{MsCl} \xrightarrow[\text{Et}_3\text{N, CH}_2\text{Cl}_2]{\text{-78°C to 20°C}} \text{[(2S)-1-Tritylaziridin-2-yl]methyl methanesulfonate} + \text{HCl}

Key Reaction Conditions

ParameterValue
SolventDichloromethane (CH₂Cl₂)
BaseTriethylamine (Et₃N)
Temperature-78°C to 20°C (stepwise)
Reaction Time2–4 hours
Yield77%

The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation: The hydroxyl group of (S)-(1-tritylaziridin-2-yl)methanol is deprotonated by Et₃N, forming an alkoxide.

  • Electrophilic Attack: The alkoxide attacks the electrophilic sulfur in methanesulfonyl chloride, displacing chloride.

  • Product Formation: The methanesulfonate ester is stabilized by the electron-withdrawing sulfonyl group .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR: Expected signals include δ 7.2–7.4 (trityl aromatic protons), δ 4.2–4.5 (methanesulfonate CH₂), and δ 3.0–3.2 (aziridine ring protons) .

  • Mass Spectrometry: [M+H]⁺ peak at m/z 394.14714 .

Applications in Organic Synthesis

Alkylating Agent

The methanesulfonate group acts as a leaving group, enabling nucleophilic substitution reactions. For example:

Compound+Nu(2S)-1-Tritylaziridin-2-yl-CH2-Nu+MsO\text{Compound} + \text{Nu}^- \rightarrow \text{(2S)-1-Tritylaziridin-2-yl-CH}_2\text{-Nu} + \text{MsO}^-

This reactivity is exploitable in synthesizing chiral amines or heterocycles .

Protecting Group Strategy

The trityl group shields the aziridine nitrogen, permitting selective functionalization at C2. Subsequent acid-mediated deprotection (e.g., using HCl/MeOH) regenerates the free amine .

Hazard CategoryDescription
Acute ToxicityHarmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye DamageCauses serious eye damage (H318)
SupplierPurityPackaging
Parchem >95%1g–100g
Vulcanchem>98%5g–500g

Pricing varies by quantity, with bulk orders (≥10g) costing approximately $200–$500 per gram .

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